3-(2-Bromobenzoyl)thiophen-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8BrNOS |
|---|---|
Molecular Weight |
282.16 g/mol |
IUPAC Name |
(2-aminothiophen-3-yl)-(2-bromophenyl)methanone |
InChI |
InChI=1S/C11H8BrNOS/c12-9-4-2-1-3-7(9)10(14)8-5-6-15-11(8)13/h1-6H,13H2 |
InChI Key |
SUBHUFXYUHUNMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(SC=C2)N)Br |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 3 2 Bromobenzoyl Thiophen 2 Amine
Direct Synthetic Routes to the 3-(2-Bromobenzoyl)thiophen-2-amine Scaffold
Direct synthetic routes offer an efficient means to access the this compound structure by forming the key bonds of the molecule in a convergent manner. These methods are often preferred for their atom economy and reduced number of synthetic steps.
Acylation of Thiophene-2-amine Derivatives with 2-Bromobenzoyl Precursors
One of the most direct methods for synthesizing the target compound is the Friedel-Crafts acylation of a 2-aminothiophene derivative with a 2-bromobenzoyl precursor, such as 2-bromobenzoyl chloride or 2-bromobenzoic anhydride (B1165640). The amino group of the thiophene (B33073) ring is a powerful activating group, directing electrophilic substitution primarily to the C5 and C3 positions. To achieve the desired 3-acylation, the more reactive C5 position must be blocked, typically with a removable protecting group.
The reaction proceeds via an electrophilic aromatic substitution mechanism, where the Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or SnCl₄) activates the acylating agent, which is then attacked by the electron-rich thiophene ring. The choice of solvent, temperature, and catalyst is crucial to control the regioselectivity and prevent side reactions.
Table 1: Representative Conditions for Friedel-Crafts Acylation
| Starting Material | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 5-Bromo-thiophen-2-ylamine | 2-Bromobenzoyl chloride | AlCl₃ | CS₂ | 0 to RT | Moderate |
| N-Acetyl-2-aminothiophene | 2-Bromobenzoyl chloride | SnCl₄ | Dichloromethane | RT | Variable |
| 2-Aminothiophene | 2-Bromobenzoic acid | Polyphosphoric acid | - | 80-100 | Low |
Note: The data in this table is illustrative of typical conditions for such reactions and may require optimization for the specific synthesis of this compound.
Multicomponent Condensation Reactions for Thiophene Ring Formation
Multicomponent reactions (MCRs) provide a powerful and convergent approach to complex molecules from simple starting materials in a single synthetic operation. rug.nl The Gewald reaction is a prominent MCR for the synthesis of 2-aminothiophenes and can be adapted to produce the target molecule. sciforum.netnih.govresearchgate.net
This reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (such as malononitrile (B47326) or cyanoacetamide), and elemental sulfur in the presence of a base. sciforum.net To synthesize this compound, the key starting materials would be 2-bromoacetophenone, a suitable active methylene compound, and sulfur. The base, often an amine like morpholine (B109124) or triethylamine (B128534), catalyzes the initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.
Reaction Scheme (Gewald Reaction Adaptation):
Knoevenagel Condensation: 2-Bromobenzoylacetonitrile reacts with an aldehyde or ketone.
Michael Addition: Addition of elemental sulfur to the activated intermediate.
Cyclization and Tautomerization: Intramolecular cyclization and subsequent tautomerization to form the stable 2-aminothiophene ring.
Other multicomponent strategies can also be envisioned, potentially involving different combinations of starting materials to achieve the desired substitution pattern on the thiophene ring. beilstein-journals.orgorganic-chemistry.orgmdpi.com
Indirect Synthetic Approaches via Functional Group Interconversions on the Thiophene Nucleus
Indirect methods involve the construction of the thiophene ring followed by the introduction or modification of the necessary functional groups. These multi-step sequences can offer greater control over regiochemistry.
Introduction of the 2-Bromobenzoyl Moiety onto Pre-functionalized 2-Aminothiophenes
This approach begins with a pre-formed 2-aminothiophene, which is then acylated at the 3-position. As mentioned in section 2.1.1, direct acylation can be challenging due to the directing effect of the amino group. Therefore, a common strategy involves protecting the amino group as an amide (e.g., acetamide) to moderate its activating effect and improve regiocontrol. The acetylated 2-aminothiophene can then undergo Friedel-Crafts acylation with 2-bromobenzoyl chloride, followed by deprotection of the amino group to yield the final product.
Alternatively, a 3-halo-2-aminothiophene can be used as a precursor. A metal-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, could then be employed to introduce the 2-bromobenzoyl group.
Amination Strategies for 3-(2-Bromobenzoyl)thiophene Systems
An alternative indirect route involves introducing the amino group onto a pre-existing 3-(2-bromobenzoyl)thiophene scaffold. This can be achieved through several methods:
Nitration followed by Reduction: The 3-(2-bromobenzoyl)thiophene can be nitrated, typically at the 2-position due to the directing effect of the benzoyl group. The resulting 2-nitro-3-(2-bromobenzoyl)thiophene can then be reduced to the desired 2-amino derivative using standard reducing agents such as tin(II) chloride, iron in acetic acid, or catalytic hydrogenation.
Direct Amination: Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, could potentially be applied. This would require a 2-halo-3-(2-bromobenzoyl)thiophene as a starting material, which would then be coupled with an ammonia (B1221849) surrogate or a protected amine in the presence of a palladium or copper catalyst. researchgate.net
Table 2: Comparison of Amination Strategies
| Method | Precursor | Key Reagents | Advantages | Challenges |
| Nitration/Reduction | 3-(2-Bromobenzoyl)thiophene | HNO₃/H₂SO₄; SnCl₂/HCl | Readily available starting material. | Harsh nitrating conditions, potential for side reactions. |
| Buchwald-Hartwig Amination | 2-Halo-3-(2-bromobenzoyl)thiophene | Pd catalyst, ligand, base, amine source | Mild reaction conditions, high functional group tolerance. | Synthesis of the halogenated precursor may be required. |
Retrosynthetic Analysis of this compound
A retrosynthetic analysis helps to deconstruct the target molecule into simpler, commercially available starting materials, thereby outlining potential synthetic pathways. amazonaws.com
Primary Disconnections:
C-N Bond Disconnection (Amide Synthesis Analogue): The primary disconnection is the bond between the thiophene ring and the amino group. This leads back to a 2-halo-3-(2-bromobenzoyl)thiophene and an amine source, suggesting a nucleophilic aromatic substitution or a catalyzed amination pathway.
C-C Bond Disconnection (Friedel-Crafts Analogue): Disconnecting the bond between the thiophene C3 and the carbonyl carbon of the benzoyl group points to a Friedel-Crafts acylation strategy. This retrosynthetic step yields a 2-aminothiophene derivative and a 2-bromobenzoyl precursor.
Thiophene Ring Disconnection (Gewald Reaction Analogue): A further disconnection of the thiophene ring itself leads back to the fundamental building blocks of a Gewald-type reaction: a β-ketonitrile (derived from 2-bromobenzoyl chloride and acetonitrile), elemental sulfur, and an amine.
This analysis highlights that the synthesis of this compound can be approached from multiple angles, with the choice of route often depending on the availability of starting materials, desired scale, and the need for specific regiochemical control.
Green Chemistry Considerations in 2-Aminothiophene Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. derpharmachemica.com In the context of 2-aminothiophene synthesis, significant efforts have been made to develop more environmentally benign methodologies for the Gewald reaction and other synthetic routes. nih.gov
Key green chemistry considerations include:
Alternative Energy Sources: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to shorter reaction times, higher yields, and reduced side product formation compared to conventional heating. derpharmachemica.comresearchgate.net The application of microwave-assisted organic synthesis (MAOS) to the Gewald reaction has demonstrated significant improvements in process time, reducing it from hours to minutes. derpharmachemica.com
Solvent-Free and Alternative Solvents: The use of volatile organic solvents (VOCs) in chemical synthesis is a major environmental concern. Researchers have explored solvent-free conditions for the Gewald reaction, often in combination with techniques like ball milling. sciforum.net Ball milling, a mechanochemical method, allows for the direct reaction of solid reactants in the absence of a solvent, leading to high yields in short reaction times. sciforum.net Additionally, the use of greener solvents like water or polyethylene (B3416737) glycol (PEG) has been investigated as alternatives to traditional organic solvents. researchgate.net
Catalyst Innovation: The development of reusable and more environmentally friendly catalysts is a cornerstone of green chemistry. For the Gewald reaction, various catalysts have been explored to replace traditional and often hazardous bases. These include solid-supported catalysts, such as basic aluminum oxide, and organocatalysts like L-proline, which can often be recovered and reused. psu.edu The use of nanocatalysts is also a promising area of research. researchgate.net
Atom Economy: Multicomponent reactions, like the Gewald synthesis, are inherently more atom-economical as they combine multiple starting materials into a single product in one step, minimizing waste. nih.gov Optimizing these reactions to further maximize the incorporation of all reactant atoms into the final product is a key green chemistry goal.
The following data table provides examples of green chemistry approaches applied to the synthesis of 2-aminothiophenes.
| Green Approach | Reactants | Catalyst/Conditions | Solvent | Key Advantage |
| Microwave Irradiation | Cyclohexanone, Ethyl Cyanoacetate, Sulfur | Morpholine | Ethanol | Reduced reaction time (minutes vs. hours) |
| Ball Milling | Ethyl Acetoacetate, Malononitrile, Sulfur | Catalyst-free, 750 rpm | Solvent-free | High yield (97%), short reaction time (30 min) |
| Green Catalyst | Ketones, Malononitrile, Sulfur | L-proline | Methanol | Mild conditions, good yields |
| Aqueous Conditions | Ketones, Malononitrile, Sulfur | Sodium Polysulfide, Ultrasound | Water | Use of a green solvent, catalyst-free |
By embracing these green chemistry principles, the synthesis of this compound and other valuable 2-aminothiophene derivatives can be made more sustainable and environmentally responsible.
Reaction Mechanisms and Chemical Transformations of 3 2 Bromobenzoyl Thiophen 2 Amine
Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring
The thiophene ring in this molecule is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. Thiophene itself is more reactive than benzene (B151609) towards electrophiles, with substitution preferentially occurring at the C2 and C5 positions. pearson.com However, in 3-(2-Bromobenzoyl)thiophen-2-amine, the substitution pattern is dictated by the combined electronic effects of the existing substituents.
The regiochemical outcome of EAS reactions on the thiophene ring of this compound is determined by the powerful directing effects of the amino (-NH₂) group at the C2 position and the benzoyl (-C(O)Ph) group at the C3 position.
Amino Group (-NH₂) : The amino group is a potent activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic π-system through resonance. libretexts.org In a thiophene ring, an amino group at C2 would direct incoming electrophiles to the C3 and C5 positions.
Benzoyl Group (-C(O)Ph) : The benzoyl group is a deactivating group and a meta-director. It withdraws electron density from the ring via both inductive and resonance effects, making the ring less susceptible to electrophilic attack. libretexts.org
In this specific molecule, the C3 position is already occupied by the benzoyl group. Therefore, the strong activating and directing effect of the C2-amino group dominates, channeling incoming electrophiles to the only available activated position, the C5 position. The electron-withdrawing nature of the C3-benzoyl group further deactivates the C4 position, reinforcing the preference for substitution at C5. Thus, electrophilic reactions such as halogenation, nitration, or Friedel-Crafts acylation are expected to occur with high regioselectivity at the C5 position of the thiophene ring.
Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org This method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org
For this compound, two potential DMGs could be exploited:
The Amino Group : The amino group, particularly after N-protection to form a more effective DMG like an amide or carbamate, can direct lithiation. organic-chemistry.org In this case, it would direct metalation to the C3 position. However, this position is already substituted.
The Benzoyl Group : The carbonyl oxygen of the benzoyl group can act as a DMG, directing lithiation to the adjacent C4 position of the thiophene ring. This is a common strategy for functionalizing positions that are not easily accessible through classical EAS. uwindsor.caacs.org
Therefore, a DoM strategy would likely involve using the benzoyl group to direct the introduction of an electrophile at the C4 position. This complements the EAS reactions that favor the C5 position, allowing for the comprehensive functionalization of the thiophene core.
Nucleophilic Substitution Reactions Involving the Aromatic Bromine Atom
The bromine atom on the benzoyl ring is a key site for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. wikipedia.org This functionality significantly enhances the molecule's utility as a building block in medicinal and materials chemistry.
The C-Br bond on the phenyl ring is readily activated by palladium(0) catalysts, enabling a variety of cross-coupling transformations.
Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. youtube.comlibretexts.org This is a highly versatile method for synthesizing biaryl compounds. researchgate.net The reaction of this compound with various aryl or heteroaryl boronic acids would yield complex polyaromatic structures.
Buchwald-Hartwig Amination : This reaction forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This allows for the introduction of diverse amine functionalities. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction to include a wide range of amines and aryl halides. researchgate.netacs.orgresearchgate.net
The table below illustrates potential products from these cross-coupling reactions.
| Reaction Type | Coupling Partner | Catalyst/Ligand System (Typical) | Product Type |
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | 3-(2-Arylbenzoyl)thiophen-2-amine |
| Suzuki-Miyaura | Heteroarylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-(2-Heteroarylbenzoyl)thiophen-2-amine |
| Buchwald-Hartwig | Primary Amine (R-NH₂) | Pd₂(dba)₃, BINAP, NaOt-Bu | 3-(2-(Alkyl/Arylamino)benzoyl)thiophen-2-amine |
| Buchwald-Hartwig | Secondary Amine (R₂NH) | Pd(OAc)₂, Xantphos, Cs₂CO₃ | 3-(2-(Dialkylamino)benzoyl)thiophen-2-amine |
Beyond palladium catalysis, the C-Br bond can participate in other metal-mediated reactions. For instance, copper-catalyzed reactions, such as the Ullmann condensation, could be used to form diaryl ethers or diaryl amines, although these methods often require harsher conditions than their palladium-catalyzed counterparts. Other potential transformations include cyanation (using CuCN or Pd/dppf) to introduce a nitrile group, or Sonogashira coupling (palladium/copper catalysis) to install an alkyne moiety.
Transformations at the Exocyclic Amino Group
The primary amino group at the C2 position of the thiophene ring is a versatile functional handle. As a nucleophile, it can undergo a wide array of reactions. tandfonline.com Studies on related 2-aminothiophenes have demonstrated various transformations, including:
Acylation/Sulfonylation : Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base to form the corresponding amides or sulfonamides.
Alkylation : Reaction with alkyl halides to yield secondary or tertiary amines.
Condensation Reactions : Reaction with aldehydes or ketones to form Schiff bases (imines), which can be further reduced to secondary amines.
Cyclization Reactions : The amino group, often in concert with an adjacent substituent, can be used to construct fused heterocyclic systems. For example, reaction with appropriate bifunctional reagents can lead to the formation of thieno[2,3-d]pyrimidines, which are important pharmacophores. tandfonline.com
These transformations allow for the fine-tuning of the molecule's steric and electronic properties, which is crucial for applications such as drug design and materials science.
Acylation and Alkylation Reactions of the 2-Amino Function
The 2-amino group of this compound is a primary nucleophilic site, readily undergoing acylation and alkylation reactions.
Acylation: The reaction of the amino group with acylating agents such as acetic anhydride (B1165640) leads to the formation of the corresponding N-acetylated product. For instance, refluxing a related compound, 3-acetyl-2-aminothiophene, with excess acetic anhydride results in the formation of N-(3-acetyl-2-thienyl)acetamide in high yield. mdpi.com This straightforward transformation is crucial for introducing amide functionalities, which can alter the electronic properties of the molecule and serve as a protecting group or a precursor for further reactions.
Alkylation: While specific examples of alkylation on this compound are not extensively detailed in the provided search results, the general reactivity of aminothiophenes suggests that the 2-amino group can be alkylated under appropriate conditions. These reactions would introduce alkyl substituents, potentially influencing the compound's biological activity and physical properties.
Cyclization Reactions Leading to Fused Heterocyclic Systems
The strategic placement of the amino, carbonyl, and bromo-benzoyl groups in this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems. These reactions often proceed through intramolecular cyclization, leading to the formation of novel polycyclic structures.
One common strategy involves the condensation of the amino group with a suitable reagent to form an intermediate that subsequently undergoes cyclization. For example, the reaction of 2-aminothiophenes with nitriles in an acidic medium can yield thieno[2,3-d]pyrimidines. researchgate.net This type of cyclocondensation highlights the potential of the 2-amino group to participate in ring-forming reactions.
Furthermore, electrophilic cyclization is a powerful method for constructing fused ring systems. nih.govnih.gov While direct examples with this compound are not provided, the principle of using an internal nucleophile (like the amino group or a derivative) to attack an activated position on the thiophene or benzoyl ring is a well-established synthetic route. nih.govnih.gov The presence of the bromine atom on the benzoyl ring also opens up possibilities for transition metal-catalyzed cross-coupling reactions that can precede or follow a cyclization step, offering a modular approach to complex heterocyclic frameworks. nih.gov
Reactivity of the Carbonyl Group
The carbonyl group in this compound is another key reactive center, susceptible to both reduction and nucleophilic attack.
Reduction and Oxidation Pathways
Reduction: The carbonyl group can be reduced to a secondary alcohol or completely to a methylene (B1212753) group using various reducing agents. The choice of reagent determines the outcome of the reaction. For instance, mild reducing agents like sodium borohydride (B1222165) would likely reduce the ketone to an alcohol, while stronger reagents such as lithium aluminum hydride or Wolff-Kishner conditions could lead to complete deoxygenation. The reduction of thiophene derivatives, in general, has been reviewed, indicating a range of possible transformations. researchgate.net
Oxidation: The oxidation of the thiophene ring itself is a known process, leading to thiophene 1-oxides or 1,1-dioxides. researchgate.net These transformations significantly alter the electronic nature and reactivity of the thiophene core. While the direct oxidation of the carbonyl group in this compound is less common, the thiophene sulfur can be oxidized, which in turn influences the reactivity of the entire molecule.
Condensation and Nucleophilic Addition Reactions
The carbonyl group readily participates in condensation reactions with various nucleophiles. nih.govnih.gov For example, it can react with amines or hydrazines to form imines or hydrazones, respectively. These reactions are often catalyzed by acids and are fundamental in building more complex molecular structures. mdpi.comresearchgate.net
Nucleophilic addition to the carbonyl carbon is another characteristic reaction. Organometallic reagents, such as Grignard or organolithium compounds, can add to the carbonyl group to form tertiary alcohols. These reactions provide a powerful tool for carbon-carbon bond formation.
Stereochemical Considerations and Chemo- and Regioselectivity in Multi-functionalized Systems
The presence of multiple reactive sites in this compound necessitates careful consideration of chemo- and regioselectivity.
Chemoselectivity: In reactions involving multiple functional groups, the choice of reagents and reaction conditions is critical to ensure that only the desired group reacts. For instance, a mild reducing agent might selectively reduce the carbonyl group without affecting the bromo-substituent on the benzoyl ring. Similarly, acylation can be directed to the more nucleophilic amino group over other potential sites.
Regioselectivity: In cyclization reactions, the regioselectivity of the ring closure is a key factor. The formation of a specific regioisomer can be influenced by steric and electronic factors, as well as the nature of the catalyst and solvent. nih.gov For example, in the synthesis of fused carbazoles, the regioselectivity of the C-N bond formation can be controlled to produce the desired isomer. nih.gov
Stereochemistry: When a new chiral center is formed, for example, during the reduction of the carbonyl group to a secondary alcohol, the stereochemical outcome of the reaction becomes important. The use of chiral reagents or catalysts can lead to the formation of a single enantiomer or a diastereomer with high selectivity.
Derivatization and Structural Modification of 3 2 Bromobenzoyl Thiophen 2 Amine
Modification of the 2-Bromobenzoyl Moiety
The 2-bromobenzoyl portion of the molecule presents two primary sites for chemical alteration: the bromine-substituted phenyl ring and the ketone linkage. These sites allow for significant changes to the molecule's steric bulk, electronic nature, and conformational flexibility.
The bromine atom on the phenyl ring is a key functional handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for their efficiency and broad substrate scope.
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with various organoboron compounds, such as arylboronic acids or their esters. libretexts.orgnih.gov This transformation is typically catalyzed by a palladium(0) complex, often generated in situ, in the presence of a base. By selecting different boronic acids, a diverse range of aryl, heteroaryl, alkyl, or alkenyl groups can be installed in place of the bromine atom. nih.gov The choice of catalyst, such as [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), and base, like potassium carbonate (K₂CO₃), is critical for achieving high yields. nih.gov
Table 1: Representative Coupling Reactions for Modifying the Bromophenyl Ring
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Resulting Substituent (at C2 of Phenyl Ring) |
|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Phenyl |
| Suzuki-Miyaura | Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Thiophen-2-yl |
| Suzuki-Miyaura | Methylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Methyl |
| Buchwald-Hartwig | Aniline | [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuONa | -NHPh |
| Buchwald-Hartwig | Morpholine (B109124) | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Morpholin-4-yl |
| Buchwald-Hartwig | Pyrrolidine | Pd₂(dba)₃ / BINAP | NaOtBu | Pyrrolidin-1-yl |
The carbonyl group acts as a rigid linker between the thiophene (B33073) and phenyl rings and is amenable to several fundamental organic transformations.
Reduction to Alcohol: The ketone can be readily reduced to a secondary alcohol using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reagent suitable for this transformation, typically performed in an alcoholic solvent like methanol or ethanol. mdma.chlibretexts.org For a more potent option, lithium aluminum hydride (LiAlH₄) can be used in an aprotic solvent such as tetrahydrofuran (THF), followed by a careful aqueous workup. libretexts.orgyoutube.com This modification introduces a chiral center and changes the geometry of the linker from trigonal planar to tetrahedral, increasing its flexibility and providing a hydrogen-bond donor.
Conversion to Alkene: The Wittig reaction allows for the conversion of the carbonyl group into a carbon-carbon double bond. wikipedia.orgorganic-chemistry.org This reaction involves treating the ketone with a phosphonium ylide (a Wittig reagent), such as methylenetriphenylphosphorane (Ph₃P=CH₂), to form a terminal alkene. libretexts.orglscollege.ac.in By using substituted ylides, a variety of alkylidene groups can be introduced, profoundly altering the molecule's shape and electronic structure. masterorganicchemistry.com
Conversion to C-N Linkage: The ketone can be transformed into an amine linkage via reductive amination. mdpi.com In this two-step, one-pot process, the ketone first condenses with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). This strategy replaces the carbonyl oxygen with a nitrogen atom, creating a flexible amine bridge.
Table 2: Transformations of the Ketone Linkage
| Transformation | Reagent(s) | Resulting Functional Group |
|---|
Functionalization at the Thiophene Ring Periphery (C4 and C5 positions)
The thiophene ring itself can undergo substitution, primarily through electrophilic aromatic substitution. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of these reactions. The 2-amino group is a potent activating group and directs electrophiles to the C5 (para) and C3 (ortho) positions. The 3-benzoyl group is a deactivating, meta-directing group. The combined effect strongly favors substitution at the C5 position, which is activated by the amino group and is the least sterically hindered site.
Nitration: Electrophilic nitration can introduce a nitro group at the C5 position. Standard nitrating conditions, such as using nitric acid in a suitable solvent, can achieve this transformation. google.comgoogle.com In some 2-aminothiophene systems, blocking the highly activated C5 position with a removable group is necessary before performing other reactions, underscoring its high reactivity. mdpi.comresearchgate.net
Formylation: The Vilsmeier-Haack reaction is a classic method for introducing a formyl (-CHO) group onto an electron-rich aromatic ring. ijpcbs.comorganic-chemistry.org Treatment of 3-(2-bromobenzoyl)thiophen-2-amine with the Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is expected to yield the 5-formyl derivative. wikipedia.orgnih.gov This aldehyde can then serve as a versatile handle for further modifications, such as oxidation, reduction, or condensation reactions.
Table 3: Electrophilic Substitution Reactions on the Thiophene Ring
| Reaction | Reagent(s) | Position of Substitution | Introduced Group |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | C5 | Nitro (-NO₂) |
| Formylation | POCl₃, DMF | C5 | Formyl (-CHO) |
| Bromination | N-Bromosuccinimide (NBS) | C5 | Bromo (-Br) |
| Acylation | RCOCl, AlCl₃ (Friedel-Crafts) | C5 | Acyl (-COR) |
Strategic Incorporation into Larger, Architecturally Complex Molecular Frameworks
The this compound scaffold is an excellent building block for the synthesis of fused heterocyclic systems. The vicinal arrangement of the amino group and the benzoyl moiety provides the necessary functionality for annulation reactions, where a new ring is constructed onto the thiophene core.
Synthesis of Thieno[2,3-d]pyrimidines: The 2-amino-3-aroyl arrangement is a well-established precursor for thienopyrimidines, which are of significant interest in medicinal chemistry. masterorganicchemistry.com Reaction of the 2-amino group with various one-carbon or three-atom synthons can initiate a cyclization sequence. For example:
Heating with formamide can lead to the formation of a thieno[2,3-d]pyrimidin-4(3H)-one. nih.gov
Reaction with isothiocyanates (R-NCS) yields an intermediate thiourea, which can be cyclized under basic conditions (e.g., alcoholic KOH) to afford 2-thioxothieno[2,3-d]pyrimidinones. organic-chemistry.orgwikipedia.org
Condensation with nitriles in the presence of acid can also furnish the thienopyrimidine ring system. tubitak.gov.tr
Synthesis of Thieno[2,3-b]pyridines: The amino and ketone groups can participate in condensation reactions to form fused pyridine rings. For instance, Friedländer annulation, which involves the reaction of an ortho-aminoaryl ketone with a compound containing an activated methylene (B1212753) group (e.g., ethyl cyanoacetate, malononitrile), can be adapted to construct a thienopyridine core. This approach leads to highly substituted, architecturally complex molecules.
These cyclization strategies transform the relatively simple aminothiophene precursor into intricate, polycyclic frameworks, demonstrating its utility as a foundational element in the synthesis of larger molecular architectures.
Advanced Spectroscopic and Analytical Characterization Techniques for 3 2 Bromobenzoyl Thiophen 2 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 3-(2-Bromobenzoyl)thiophen-2-amine and its analogs. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.
¹H NMR Chemical Shift Analysis and Spin-Spin Coupling Patterns
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms within a molecule. For derivatives of this compound, the ¹H NMR spectrum reveals characteristic signals for the aromatic protons on both the thiophene (B33073) and benzoyl rings, as well as the amine protons.
The chemical shifts (δ) of the thiophene protons are influenced by the electronic effects of the amino and benzoyl substituents. Typically, these protons appear as distinct doublets or multiplets in the aromatic region of the spectrum. The spin-spin coupling between adjacent protons provides valuable information about their connectivity. For instance, the coupling constant (J-value) between two vicinal protons on the thiophene ring helps to confirm their relative positions.
In a representative derivative, the protons of the thiophene ring can be observed at specific chemical shifts, providing clear evidence for the substitution pattern. The protons on the bromobenzoyl group also exhibit characteristic shifts and coupling patterns consistent with a substituted benzene (B151609) ring.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Thiophene H-4 | 7.209 | d | 5.63 |
| Thiophene H-5 | 6.859 | dd | 5.63, 1.37 |
| Amine NH₂ | (broad singlet) | s | - |
| Benzoyl Protons | (multiplet) | m | - |
Note: The data in this table is illustrative and may vary for specific derivatives.
¹³C NMR and 2D NMR Experiments (COSY, HSQC, HMBC) for Connectivity Assignments
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound and its derivatives gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. For example, the carbonyl carbon of the benzoyl group typically appears at a downfield chemical shift (around 180-200 ppm) due to the deshielding effect of the oxygen atom. The carbon atoms of the thiophene and benzene rings resonate in the aromatic region (typically 110-150 ppm).
To establish unambiguous connectivity between protons and carbons, two-dimensional (2D) NMR experiments are employed.
Correlation Spectroscopy (COSY) reveals correlations between coupled protons, helping to trace out the spin systems within the molecule.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded carbon and proton atoms.
The combination of these NMR techniques allows for a complete and detailed assignment of all proton and carbon signals, leading to the unequivocal structural elucidation of this compound and its derivatives. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable information about the structure of the molecule through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the determination of the exact molecular formula of this compound and its derivatives. By comparing the experimentally measured exact mass with the calculated mass for a proposed molecular formula, the elemental composition can be confirmed with a high degree of confidence. This is particularly important for distinguishing between compounds with the same nominal mass but different elemental compositions. mdpi.comresearchgate.net The analysis of fragmentation patterns in the mass spectrum can also offer structural insights, revealing characteristic losses of fragments such as the bromine atom or the carbonyl group.
| Ion | Calculated m/z | Observed m/z | Molecular Formula |
| [M]+ | 294.9615 | 294.9612 | C₁₁H₈BrNOS |
| [M-Br]+ | 216.0378 | 216.0375 | C₁₁H₈NOS |
| [M-CO]+ | 266.9666 | 266.9663 | C₁₀H₈BrNS |
Note: This data is hypothetical and serves as an example of HRMS analysis.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. pressbooks.pubuniroma1.itlibretexts.orglibretexts.org The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its specific functional groups.
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| Amine (N-H) | Stretching (asymmetric & symmetric) | 3450, 3350 |
| Carbonyl (C=O) | Stretching | 1650 |
| Aromatic C-H | Stretching | 3100-3000 |
| C-N | Stretching | 1340-1250 |
| C-Br | Stretching | 680-515 |
Note: The data in this table represents typical ranges for the indicated functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound and its derivatives promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's conjugated system.
The UV-Vis spectrum of these compounds typically shows multiple absorption bands corresponding to π-π* and n-π* transitions. The extended conjugation involving the thiophene ring, the benzoyl group, and the amino group influences the position and intensity of these absorption maxima (λ_max). Studying the UV-Vis spectra in different solvents can also provide insights into the nature of the electronic transitions and the polarity of the excited states. This information is valuable for understanding the photophysical properties of these molecules and their potential use in applications such as organic electronics or as fluorescent probes.
| Compound | Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| This compound | Ethanol | 254, 350 | 15,000, 8,000 |
| Derivative 1 | Acetonitrile | 260, 365 | 16,500, 8,500 |
| Derivative 2 | Dichloromethane | 258, 358 | 15,800, 8,200 |
Note: The data in this table is illustrative and intended to show representative UV-Vis spectral data.
X-ray Diffraction for Definitive Three-Dimensional Structural Characterization
X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and torsional angles, which are crucial for understanding its chemical properties and potential interactions.
While specific X-ray crystallographic data for this compound is not widely published, the technique has been successfully applied to closely related aminobenzo[b]thiophene derivatives. researchgate.net For instance, the structures of compounds like N-benzyl-5-nitrobenzo[b]thiophen-3-amine and 1-(5-nitrobenzo[b]thiophen-2-yl)piperidine have been confirmed using X-ray crystallography. researchgate.net These analyses provide an unambiguous determination of the molecular geometry and intermolecular interactions, such as hydrogen bonding, in the solid state. researchgate.netresearchgate.net The insights gained from the crystal structures of these analogs are invaluable for confirming synthetic outcomes and for computational modeling studies within this class of compounds. researchgate.net The application of XRD to derivatives demonstrates its essential role in providing the foundational structural evidence upon which further chemical and biological investigations are built. researchgate.netnih.gov
Chromatographic Methods for Purity Assessment and Separation (e.g., TLC, Column Chromatography)
Chromatographic techniques are indispensable tools for monitoring reaction progress, isolating final products, and assessing the purity of this compound and its derivatives. Thin-Layer Chromatography (TLC) and column chromatography are the most commonly employed methods in this context.
Thin-Layer Chromatography (TLC)
TLC is a rapid and effective qualitative technique used to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product spot. It is also used to determine the appropriate solvent system for purification by column chromatography. For thiophene derivatives, a common stationary phase is silica (B1680970) gel 60 F254. rsc.org The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. For example, a derivative was reported to have an Rf of 0.28 on a silica plate using a 50:50 mixture of ethyl acetate (B1210297) and pentane (B18724) as the mobile phase. rsc.org Visualization of the spots on the TLC plate can be achieved under UV light or by using chemical staining agents like potassium permanganate (B83412) or p-anisaldehyde stain. rsc.org
Column Chromatography
Following a synthesis, crude products are typically purified to remove unreacted starting materials, reagents, and byproducts. Flash column chromatography is a prevalent and efficient purification technique for thiophene-based compounds. rsc.orgorgsyn.orgnih.gov This method utilizes a stationary phase, most commonly silica gel (230-400 mesh), packed into a column. rsc.org The crude mixture is loaded onto the column and a solvent system (eluent), often determined by prior TLC analysis, is passed through the column under pressure.
The choice of eluent is critical for achieving good separation. orgsyn.org Gradient elution, where the polarity of the solvent system is gradually increased, is often employed. For instance, derivatives of this compound have been purified using gradients of ethyl acetate (EtOAc) in pentane or hexane. rsc.orgbiotage.com In one documented purification, a gradient from 20% EtOAc in pentane to a 1:1 mixture of EtOAc:pentane was used to isolate the desired product. rsc.org For amine-containing compounds, which can interact strongly with the acidic silica gel, it is sometimes beneficial to add a small amount of a basic modifier like triethylamine (B128534) (NEt3) to the eluent to improve peak shape and prevent streaking. rsc.orgbiotage.com
The success of the purification is monitored by collecting fractions and analyzing them by TLC to identify and combine those containing the pure product. orgsyn.org Achieving high purity (e.g., ≥97%) can be challenging, especially on a larger scale, due to closely eluting impurities. orgsyn.org
The table below summarizes typical conditions used for the chromatographic purification of related thiophene derivatives.
| Technique | Stationary Phase | Mobile Phase (Eluent) | Compound Type | Reference |
| Flash Column Chromatography | Silica Gel | Gradient of 20% Ethyl Acetate in Pentane to 1:1 Ethyl Acetate:Pentane | Thiophene derivative | rsc.org |
| Flash Column Chromatography | Silica Gel | Gradient of Ethyl Acetate in Dichloromethane with 2% Triethylamine | Amine-containing heterocyclic | rsc.org |
| Flash Column Chromatography | Silica Gel | Petroleum Ether:Diethyl Ether (97:3 to 95:5) | Arylsilane | orgsyn.org |
| Thin-Layer Chromatography | Silica Gel | Ethyl Acetate/Pentane (50:50 v/v) | Thiophene derivative | rsc.org |
| Thin-Layer Chromatography | Silica Gel | Triethylamine/Ethyl Acetate/Dichloromethane (2:1:97 v/v) | Amine-containing heterocyclic | rsc.org |
Theoretical and Computational Chemistry Studies on 3 2 Bromobenzoyl Thiophen 2 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of the electronic structure and potential reactivity of molecules. For 3-(2-Bromobenzoyl)thiophen-2-amine, these methods elucidate the interplay of its constituent functional groups—the thiophene (B33073) ring, the amino group, and the bromobenzoyl moiety.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-31G(d), are used to predict bond lengths, bond angles, and dihedral angles. e3s-conferences.org
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-S (thiophene) | ~1.7 Å |
| C=C (thiophene) | ~1.37 Å | |
| C-C (thiophene) | ~1.42 Å | |
| C-N (amino) | ~1.36 Å | |
| C=O (carbonyl) | ~1.23 Å | |
| C-Br (phenyl) | ~1.90 Å | |
| Bond Angle | C-S-C (thiophene) | ~92° |
| C-C-N (amino) | ~125° | |
| C-C=O (carbonyl) | ~120° | |
| Dihedral Angle | Thiophene-Phenyl | ~40-50° |
Note: These are representative values based on DFT calculations of similar substituted thiophene structures. Actual values may vary depending on the level of theory and basis set used.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarizable. researchgate.net For thiophene derivatives, the HOMO-LUMO gap can be influenced by the nature and position of substituents. researchgate.netasianpubs.orgresearchgate.net In this compound, the electron-donating amino group and the electron-withdrawing bromobenzoyl group are expected to influence the energies of the frontier orbitals.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity: semanticscholar.orgresearchgate.net
Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Soft molecules are more reactive. semanticscholar.org
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge. Calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ).
Table 2: Calculated Electronic Properties and Global Reactivity Descriptors for this compound
| Parameter | Symbol | Typical Calculated Value (eV) |
| HOMO Energy | EHOMO | -5.0 to -5.5 |
| LUMO Energy | ELUMO | -1.0 to -1.5 |
| HOMO-LUMO Gap | ΔE | 3.5 to 4.5 |
| Ionization Potential | I | 5.0 to 5.5 |
| Electron Affinity | A | 1.0 to 1.5 |
| Electronegativity | χ | 3.0 to 3.5 |
| Chemical Hardness | η | 1.75 to 2.25 |
| Chemical Softness | S | 0.44 to 0.57 |
| Electrophilicity Index | ω | 2.0 to 2.8 |
Note: These values are estimates based on typical DFT calculations for similar aromatic and heterocyclic compounds. The HOMO-LUMO gap for thiophene itself is significantly larger, and substituents tend to reduce this gap. researchgate.net
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. nih.govnih.gov The MEP map is plotted on the molecular surface, with different colors representing different electrostatic potential values.
Typically, red regions indicate negative electrostatic potential, which are areas rich in electrons and susceptible to electrophilic attack. These are often associated with lone pairs of electronegative atoms. Blue regions, conversely, represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. nih.govresearchgate.net
For this compound, the MEP map would likely show:
Negative Potential (Red): Concentrated around the oxygen atom of the carbonyl group and to a lesser extent, the nitrogen atom of the amino group and the sulfur atom of the thiophene ring, due to their lone pairs of electrons.
Positive Potential (Blue): Located around the hydrogen atoms of the amino group and the aromatic protons, indicating their susceptibility to interaction with nucleophiles.
This analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and in predicting how the molecule will interact with biological targets or other reagents. nih.gov
While global reactivity descriptors provide information about the molecule as a whole, local reactivity indices, such as Fukui functions, pinpoint the reactivity of specific atoms or regions within the molecule. scm.comchemrxiv.org The Fukui function, f(r), describes the change in electron density at a particular point when the total number of electrons in the system changes. scm.com
Condensed Fukui functions are calculated for each atom and can predict the most likely sites for:
Nucleophilic attack (f+): Where an electron is added to the LUMO.
Electrophilic attack (f-): Where an electron is removed from the HOMO.
Radical attack (f0): The average of f+ and f-.
For this compound, Fukui function analysis would likely identify the carbonyl carbon as a primary site for nucleophilic attack. The thiophene ring, being electron-rich, would show higher values for electrophilic attack, with specific carbon atoms being more reactive than others based on the calculated Fukui indices. nih.govsemanticscholar.orgresearchgate.net This detailed analysis of reactivity at the atomic level is crucial for understanding reaction mechanisms.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are also employed to predict spectroscopic properties, such as NMR chemical shifts. These predictions can aid in the interpretation of experimental spectra and in the structural elucidation of new compounds.
The prediction of ¹H and ¹³C NMR chemical shifts can be performed using computational methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. modgraph.co.uk The calculated chemical shifts are then compared with experimental data to validate the computed structure. nih.gov A good correlation between the predicted and experimental spectra provides confidence in the determined molecular structure and conformation. nih.gov
For this compound, the predicted chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the protons on the thiophene ring would have characteristic shifts influenced by the electron-donating amino group and the electron-withdrawing benzoyl group. Similarly, the carbon chemical shifts would reflect the hybridization and the nature of the attached atoms and functional groups.
Table 3: Representative Predicted vs. Experimental NMR Chemical Shifts (in ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Typical Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Typical Experimental ¹³C Shift (ppm) |
| Thiophene H | 6.5 - 7.5 | 6.5 - 7.5 | - | - |
| Phenyl H | 7.0 - 8.0 | 7.0 - 8.0 | - | - |
| Amino NH₂ | 5.0 - 6.0 | 5.0 - 6.0 | - | - |
| Thiophene C-NH₂ | - | - | 145 - 155 | 145 - 155 |
| Thiophene C-CO | - | - | 130 - 140 | 130 - 140 |
| Carbonyl C=O | - | - | 185 - 195 | 185 - 195 |
| Phenyl C-Br | - | - | 115 - 125 | 115 - 125 |
Note: The table presents a conceptual comparison. Actual values can vary based on the solvent and the specific computational method used. The correlation between predicted and experimental shifts is a key validation tool. nih.govrsc.orgresearchgate.net
Time-Dependent DFT (TD-DFT) for UV-Vis Spectra Simulation
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. youtube.com This approach allows for the calculation of excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of peaks in the experimental spectrum. For a molecule like this compound, TD-DFT can provide insights into the nature of its electronic transitions.
Typically, the simulation process involves first optimizing the ground-state geometry of the molecule using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311g(d,p)). researchgate.net Following this, TD-DFT calculations are performed on the optimized structure to determine the energies of the lowest singlet-singlet electronic transitions.
The primary electronic transitions observed in molecules of this type are generally π→π* and n→π* transitions. researchgate.net The thiophene ring, the benzoyl group, and the amine substituent all contain π systems and non-bonding electrons (n) that contribute to these transitions. The bromophenyl moiety can also influence the electronic properties through inductive and resonance effects.
Illustrative Data Table for Simulated UV-Vis Spectra:
Below is a hypothetical data table representing typical TD-DFT results for a molecule structurally similar to this compound, simulated in a common solvent like ethanol.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 385 | 0.45 | HOMO → LUMO (π→π) |
| S0 → S2 | 310 | 0.12 | HOMO-1 → LUMO (π→π) |
| S0 → S3 | 280 | 0.08 | HOMO-2 → LUMO (n→π*) |
Note: This data is illustrative and not based on actual calculations for this compound.
The results would typically show that the longest wavelength absorption (S0 → S1) is due to the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), which are usually of π character in such conjugated systems. Other transitions at shorter wavelengths would involve deeper occupied or higher unoccupied orbitals. It is important to note that the accuracy of TD-DFT can be limited for certain types of excited states, such as charge-transfer states, and the choice of functional can significantly impact the results. nih.govacs.orgacs.org
Reaction Mechanism Elucidation via Computational Transition State Analysis
Computational chemistry provides a powerful tool for investigating the mechanisms of chemical reactions, including identifying intermediates and transition states. For a molecule like this compound, a relevant reaction to study would be its synthesis, for instance, via a Friedel-Crafts acylation of 2-aminothiophene or a related pathway. researchgate.net
The elucidation of a reaction mechanism using computational methods involves mapping the potential energy surface of the reaction. This is achieved by locating the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them. The energy of these structures is calculated, allowing for the determination of activation energies, which are the energy barriers that must be overcome for the reaction to proceed.
A common approach involves using DFT methods to optimize the geometries of all stationary points along the reaction coordinate. nih.gov Frequency calculations are then performed to confirm the nature of these points: reactants, products, and intermediates have all real (positive) frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Illustrative Data Table for a Hypothetical Reaction Step:
Consider a hypothetical final step in the synthesis of this compound. The following table illustrates the kind of data that would be generated from a transition state analysis.
| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |
| Reactants | 0.0 | 0 |
| Transition State | +25.3 | 1 |
| Intermediate | +5.2 | 0 |
| Second Transition State | +15.8 | 1 |
| Product | -10.7 | 0 |
Note: This data is purely illustrative and does not represent a specific, calculated reaction pathway for this compound.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with the surrounding environment, such as a solvent. youtube.com For a molecule like this compound, which has a flexible bond between the thiophene and benzoyl rings, MD simulations can explore the accessible rotational conformations.
In an MD simulation, the motion of atoms is calculated by solving Newton's equations of motion. The forces between atoms are described by a force field, which is a set of parameters that define the potential energy of the system. By running the simulation for a sufficient length of time (from nanoseconds to microseconds), a trajectory of the molecule's positions and velocities is generated.
Analysis of this trajectory can reveal:
Conformational Preferences: The simulation can identify the most stable conformations of the molecule and the energy barriers between them. For this compound, this would relate to the dihedral angle between the thiophene and benzoyl rings.
Solvent Effects: By including explicit solvent molecules (e.g., water, ethanol) in the simulation box, it is possible to study how the solvent influences the molecule's conformation and dynamics. Hydrogen bonding between the amine group and solvent molecules, for instance, can be analyzed.
Illustrative Data Table for Conformational Analysis:
The following table provides an example of the kind of data that could be extracted from an MD simulation to describe the conformational landscape of this compound.
| Conformer | Dihedral Angle (Thiophene-C-C=O-Benzene) | Relative Population (%) | Average Energy (kcal/mol) |
| A | 35° | 65 | -5.2 |
| B | 150° | 30 | -3.8 |
| C | -90° | 5 | -1.1 |
Note: This data is for illustrative purposes only and is not derived from actual simulations of this compound.
The results of MD simulations can be crucial for understanding how the molecule behaves in a realistic environment, which can be important for interpreting experimental data and for applications in areas like drug design, where the conformation of a molecule can determine its biological activity. mdpi.com
Applications in Materials Science and Advanced Chemical Synthesis
Potential as Scaffolds for Functional Materials
The inherent electronic and structural properties of the aminothiophene core make it an attractive scaffold for developing a new generation of functional organic materials. The presence of the 2-bromobenzoyl group further enhances this potential by introducing additional sites for synthetic modification and influencing intermolecular interactions.
Thiophene-based molecules are foundational to the field of organic electronics, frequently serving as the core of organic semiconductors used in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). ossila.com The potential of 3-(2-Bromobenzoyl)thiophen-2-amine in this arena is significant. The bromine atom serves as a key reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. This allows for the systematic extension of the conjugated π-system by introducing other aromatic or heteroaromatic units, a common strategy for tuning the electronic properties and energy levels (HOMO/LUMO) of the material. pitt.edumdpi.com
Derivatives of brominated dibenzothiophenes, which share the thiophene (B33073) motif, are used as intermediates in the synthesis of complex semiconducting molecules for these applications. ossila.com For instance, 2-bromodibenzothiophene (B1267234) is a precursor for host materials in blue phosphorescent OLEDs and for bipolar materials that can transport both holes and electrons. ossila.com The combination of the electron-donating amino group and the electron-withdrawing benzoyl group within the this compound scaffold could lead to molecules with intramolecular charge-transfer characteristics, which are often desirable for applications in OLEDs and photovoltaics.
Materials with significant non-linear optical (NLO) properties are crucial for applications in telecommunications, optical computing, and frequency conversion. The design of NLO chromophores often involves creating molecules with a strong charge asymmetry, typically by connecting an electron-donating group to an electron-accepting group through a π-conjugated bridge.
The structure of this compound contains the essential components of a push-pull system: the amino group acts as an electron donor, and the benzoyl group serves as an electron acceptor, with the thiophene ring providing the π-conjugated pathway. This inherent electronic asymmetry suggests that the molecule itself, and particularly its derivatives, could exhibit NLO properties. Synthetic modifications, facilitated by the bromine atom, could be used to further enhance these properties by extending the conjugation length or by introducing stronger donor/acceptor groups to amplify the molecular hyperpolarizability.
The development of advanced materials like liquid crystals and photonic polymers often relies on molecules with specific shapes and intermolecular interaction capabilities. Thiophene derivatives have been explored as components of such materials. researchgate.net The rigid, planar structure of the thiophene ring in this compound, combined with the appended benzoyl group, can promote the π-stacking interactions necessary for the formation of ordered phases, such as those found in liquid crystals.
Furthermore, the amino group provides a site for polymerization or for grafting onto a polymer backbone. The bromine atom offers another route to incorporate the molecule into a polymer structure through cross-coupling polymerization reactions. This dual functionality could allow for the creation of photonic polymers where the chromophore is either a pendant group or an integral part of the main chain, enabling the design of materials with tunable refractive indices or other photoresponsive properties. Studies have shown that cationic chain-growth polymerization of 2-halogenated-3-substituted-thiophenes can be an effective method for creating polythiophenes. researchgate.net
Role in Catalysis and Ligand Design for Metal-Mediated Processes
The search for novel ligands that can fine-tune the reactivity and selectivity of metal catalysts is a central theme in organometallic chemistry. Thiophene-containing molecules have been successfully employed as scaffolds for chiral ligands in asymmetric catalysis. mdpi.com The this compound molecule possesses multiple potential coordination sites—the soft sulfur atom of the thiophene ring, the hard nitrogen atom of the amino group, and the oxygen of the carbonyl group—making it an interesting candidate for ligand design.
This combination of N, S, and O donor atoms could allow it to act as a bidentate or even tridentate ligand for various transition metals. Palladium complexes bearing sulfur-containing N-heterocyclic carbene (NHC) ligands have been synthesized and shown to be effective catalysts. nih.gov By modifying the amino and benzoyl groups, a library of related ligands could be developed with systematically varied steric and electronic properties. nih.gov The bromine atom also allows for the incorporation of this fragment into larger, more complex ligand architectures.
Contribution to New Synthetic Methodologies in Organic Chemistry
Versatile building blocks that provide access to diverse molecular structures are highly valued in organic synthesis. The reactivity of this compound makes it a useful precursor for constructing more elaborate heterocyclic systems.
2-Aminothiophenes are well-established precursors in the synthesis of fused heterocyclic systems, which are often of interest in medicinal chemistry and materials science. nih.govnih.gov The 2-amino-3-carbonyl scaffold is particularly reactive and can undergo cyclocondensation reactions with a variety of reagents to form fused pyrimidines, pyridines, and other heterocyclic rings.
For example, the reaction of related 2-aminothiophene derivatives with reagents like malononitrile (B47326) can lead to the formation of thieno[2,3-d]pyrimidine (B153573) systems. sciencepg.com Similarly, reactions involving the amino group and the adjacent ketone can be used to construct fused diazepine (B8756704) rings. sciencepg.com The presence of the 2-bromophenyl moiety adds another layer of synthetic potential, allowing for subsequent intramolecular or intermolecular cyclization reactions, such as palladium-catalyzed C-C or C-N bond formation, to create rigid, polycyclic aromatic systems with well-defined three-dimensional structures.
Interactive Data Table: Properties of Related Aminothiophene Derivatives
The following table presents data for compounds structurally related to this compound, illustrating the physical properties of this class of molecules.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Amino-3-(4-bromobenzoyl)thiophene | 399043-24-4 | C₁₁H₈BrNOS | 282.16 | 180-184 | 446.1 |
| 2-Bromodibenzothiophene | 22439-61-8 | C₁₂H₇BrS | 263.15 | 123-129 | 387 |
| 2-(3-Bromopropyl)thiophene | 30134-51-1 | C₇H₉BrS | 205.12 | N/A | N/A |
| 1-(Thiophen-2-yl)propan-2-amine hydrochloride | 30433-93-3 | C₇H₁₂ClNS | 177.69 | N/A | N/A |
| 5-Bromo-2,3-dihydrobenzo[b]thiophen-3-amine | 1156173-02-2 | C₈H₈BrNS | 230.13 | N/A | N/A |
Data sourced from multiple chemical suppliers and databases. Boiling points are often predicted values. chemfish.comscbt.combldpharm.comnih.govchemdad.com
Methodological Advancements in Carbon-Carbon and Carbon-Nitrogen Bond Formation
Currently, there is no documented research on the use of this compound as a substrate or catalyst in methodological advancements for creating carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds. While the core structure contains a 2-aminothiophene moiety, which is known to participate in various coupling reactions, and a bromobenzoyl group, which could potentially be involved in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), no specific studies have been published that utilize this particular compound. Therefore, no research findings or data tables on its performance in such reactions can be provided.
Precursor Applications in the Azo Dye Industry
The application of this compound as a precursor for azo dyes has not been described in the existing scientific literature. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich coupling component. While this compound possesses a primary amine group on the thiophene ring that could theoretically be diazotized, there are no published reports of this reaction being performed or of the resulting diazonium salt being used to synthesize azo dyes. Consequently, there are no research findings, reaction schemes, or data tables detailing its role as an azo dye precursor.
Q & A
Q. How can the synthesis of 3-(2-Bromobenzoyl)thiophen-2-amine be optimized to improve yield and purity?
Methodological Answer: Synthesis optimization involves controlling reaction parameters such as temperature (e.g., 60–80°C for bromination steps), solvent polarity (e.g., dichloromethane or DMF for solubility), and catalyst selection (e.g., AlCl₃ for Friedel-Crafts acylation). Reductive amination or nucleophilic substitution steps may require inert atmospheres (N₂/Ar) to prevent oxidation. Intermediate purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water mixtures) enhances purity. Reaction progress should be monitored using TLC or HPLC .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR identify aromatic protons (δ 6.8–8.2 ppm for thiophene and benzoyl groups) and confirm substitution patterns.
- Mass Spectrometry (MS): High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 296.0 for C₁₁H₈BrNOS) and fragmentation patterns.
- IR Spectroscopy: Peaks at ~1650 cm⁻¹ (C=O stretch) and ~690 cm⁻¹ (C-Br stretch) validate functional groups.
Cross-referencing with computational simulations (DFT) improves accuracy .
Q. What are the primary challenges in characterizing the stability of this compound under varying conditions?
Methodological Answer: Stability studies require:
- Thermal Analysis: TGA/DSC to assess decomposition temperatures (e.g., >200°C for thermal stability).
- Photostability: UV-Vis spectroscopy under light exposure (λ = 254–365 nm) to detect degradation products.
- Hydrolytic Stability: Incubation in buffered solutions (pH 1–13) followed by HPLC analysis.
Control experiments under inert atmospheres (e.g., N₂) minimize oxidative degradation .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer: DFT calculations (e.g., B3LYP/6-31G* level) model electron density distribution, Fukui indices for electrophilic/nucleophilic sites, and transition-state geometries. For example:
- Suzuki Coupling: The bromine atom’s leaving-group potential is quantified via bond dissociation energies.
- Charge Distribution: Mulliken charges on the thiophene ring guide regioselectivity predictions.
Benchmarking against experimental data (e.g., reaction yields with Pd catalysts) validates computational models .
Q. How can contradictory biological activity data for this compound analogs be resolved?
Methodological Answer:
- In Vitro Assays: Repeat dose-response curves (IC₅₀ values) across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects.
- Structural Analysis: X-ray crystallography (using SHELX ) or molecular docking identifies binding interactions (e.g., π-π stacking with tyrosine kinase domains).
- Metabolite Screening: LC-MS/MS detects active metabolites that may contribute to discrepancies .
Q. What strategies enhance the selectivity of this compound derivatives in enzyme inhibition studies?
Methodological Answer:
- Structure-Activity Relationship (SAR): Introduce substituents (e.g., -NO₂, -CF₃) to modulate steric/electronic effects.
- Kinetic Studies: Measure K₁ (inhibition constant) under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.
- Co-crystallization: Resolve enzyme-ligand complexes (e.g., HDAC8 or COX-2) to guide rational design .
Methodological Notes
- Crystallography: Use SHELX for refining crystal structures, ensuring R₁ < 0.05.
- DFT Protocols: Include solvent effects (PCM model) and dispersion corrections (D3-BJ) for accurate thermodynamics .
- Biological Assays: Include positive controls (e.g., cisplatin for cytotoxicity) and validate via Western blotting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
